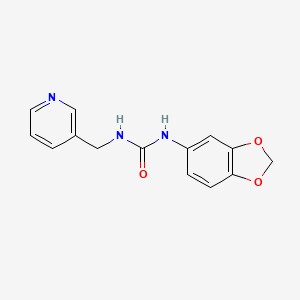
1-(1,3-Benzodioxol-5-yl)-3-(3-pyridinylmethyl)urea
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-yl)-3-(3-pyridinylmethyl)urea is a member of benzodioxoles.
Wissenschaftliche Forschungsanwendungen
Complexation Studies and Quantum Chemical Analysis
- Research on N-(pyridin-2-yl),N'-substituted ureas, which include compounds similar to 1-(1,3-Benzodioxol-5-yl)-3-(3-pyridinylmethyl)urea, has been conducted. These compounds have been studied for their ability to form complexes with other chemical entities like benzoates and amino-naphthyridines. This study involved the use of NMR spectroscopy and quantum chemical calculations, highlighting the importance of hydrogen bonding in these interactions (Ośmiałowski et al., 2013).
Potential Antifilarial Agents
- A series of ureas with structures related to 1-(1,3-Benzodioxol-5-yl)-3-(3-pyridinylmethyl)urea were synthesized and evaluated for their antifilarial activity. This research was primarily focused on developing new treatments for diseases caused by filarial worms (Ram et al., 1984).
Catalysis in Asymmetric Synthesis
- Urea derivatives, including those related to 1-(1,3-Benzodioxol-5-yl)-3-(3-pyridinylmethyl)urea, have been explored as catalysts in chemical reactions. For example, a study on a phenylpyrrolidine-based urea catalyst showed its effectiveness in the asymmetric Michael addition of thiols to β-nitrostyrenes, a significant reaction in organic synthesis (Kawazoe et al., 2015).
Modulation of Biochemical Pathways
- Some ureas similar in structure to 1-(1,3-Benzodioxol-5-yl)-3-(3-pyridinylmethyl)urea have been investigated for their biological effects, such as influencing the swimming endurance capacity in mice. These studies offer insights into how such compounds might affect biochemical pathways and physiological processes (Fan et al., 2014).
Antiacetylcholinesterase Activity
- Urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity, an important area of research in the treatment of conditions like Alzheimer's disease. This demonstrates the potential therapeutic applications of these compounds (Vidaluc et al., 1995).
Antimicrobial Properties
- Ureas structurally related to 1-(1,3-Benzodioxol-5-yl)-3-(3-pyridinylmethyl)urea have been evaluated for their antimicrobial activities, offering potential applications in treating bacterial infections (Kostenko et al., 2015).
Antiproliferative Screening Against Cancer Cell Lines
- New derivatives of urea compounds have been synthesized and subjected to antiproliferative screening against various cancer cell lines. This research contributes to the understanding of the role of these compounds in potential cancer therapies (Al-Sanea et al., 2018).
Eigenschaften
Produktname |
1-(1,3-Benzodioxol-5-yl)-3-(3-pyridinylmethyl)urea |
|---|---|
Molekularformel |
C14H13N3O3 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C14H13N3O3/c18-14(16-8-10-2-1-5-15-7-10)17-11-3-4-12-13(6-11)20-9-19-12/h1-7H,8-9H2,(H2,16,17,18) |
InChI-Schlüssel |
LKCPHXVUBWSZRD-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CN=CC=C3 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CN=CC=C3 |
Löslichkeit |
40.7 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



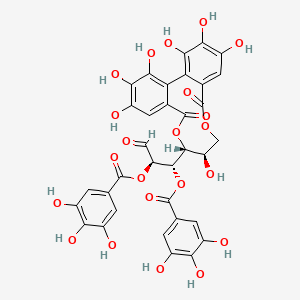
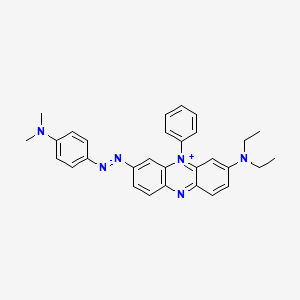


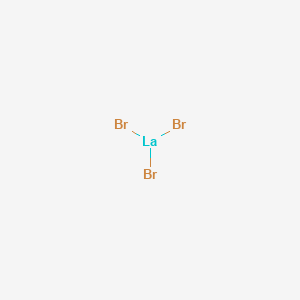
![Methyl 13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1212532.png)
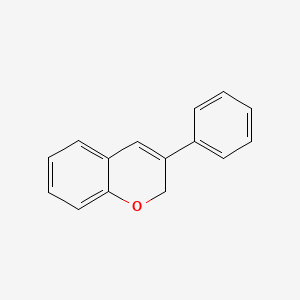
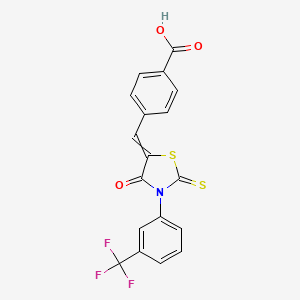
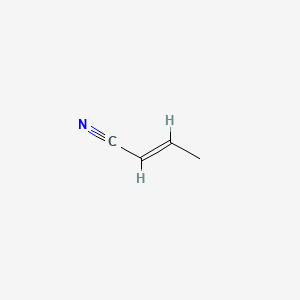

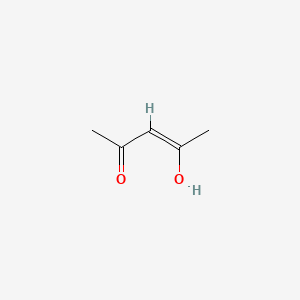

![2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1212541.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1212542.png)